2-(sulfanylmethyl)succinic acid
Description
2-(Sulfanylmethyl)succinic acid is a substituted succinic acid derivative characterized by a sulfanylmethyl (-CH2SH) group at the 2-position of the succinic acid backbone. While succinic acid itself is a key intermediate in the citric acid cycle and widely present in natural systems (e.g., plants like Forsythia suspensa and Gardenia jasminoides), its substituted derivatives, such as this compound, are often synthetic and tailored for specific biochemical or industrial applications .
Properties
Molecular Formula |
C5H8O4S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(sulfanylmethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O4S/c6-4(7)1-3(2-10)5(8)9/h3,10H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
SVEXORXGIFDNOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation Mechanism
The palladium-catalyzed hydrogenation proceeds via adsorption of maleic acid derivatives onto the catalyst surface, followed by sequential H2 dissociation and bond saturation. Fourier-transform infrared (FTIR) studies of analogous reactions show complete disappearance of C=C stretching bands (1650 cm⁻¹) post-hydrogenation.
Nucleophilic Attack Dynamics
In the substitution route, the ester’s α-carbon becomes electrophilic upon deprotonation. Density functional theory (DFT) calculations predict a reaction energy barrier of 25–30 kJ/mol for SH– attack, favoring thioether formation over elimination.
Industrial-Scale Considerations
Large-scale production favors catalytic hydrogenation due to its compatibility with continuous flow reactors. US2851486A details a high-pressure (200–300 atm) system using dioxane as a solvent, which could be adapted for this compound by incorporating sulfur-tolerant catalysts. Critical factors include:
Chemical Reactions Analysis
Types of Reactions: 2-(sulfanylmethyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-(sulfanylmethyl)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand for metal ions in biochemical studies.
Industry: It is used in the production of polymers and as a stabilizer for certain chemical processes.
Mechanism of Action
The mechanism of action of mercaptomethylbutanedioic acid involves its ability to form strong bonds with metal ions and other electrophilic species. The thiol group can donate electrons to form stable complexes, while the carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Properties and Physicochemical Profiles
Substituents on the succinic acid backbone significantly influence physicochemical properties, such as lipophilicity (log P), molecular weight, and solubility. Below is a comparative analysis of key derivatives:
Key Observations :
- Lipophilicity : Bulky substituents (e.g., tert-butyl groups in compound 13) increase log P, enhancing membrane permeability but risking bioavailability if >5 . The sulfanylmethyl group’s log P is unreported but expected to be moderate due to polar -SH.
- Molecular Weight : All derivatives fall within the acceptable range (<500 g/mol) for drug-likeness .
Bioactivity and Pharmacological Potential
Enzyme Inhibition and Receptor Interactions
- 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid (Compound 13) : Exhibits potent bioactivity as a nuclear receptor ligand, enzyme inhibitor, and ion channel modulator. It outperforms anti-inflammatory drugs like BHT in toxicity profiles .
- Succinic Acid: Limited bioactivity as a standalone compound but serves as a precursor for bioactive derivatives. Found in plants with roles in flavor (e.g., sourness in tomatoes) .
- This compound : The -SH group may enhance metal chelation (e.g., Ni²⁺, Co²⁺, Cu²⁺) or redox interactions, though specific data are lacking .
Anticonvulsant and Analgesic Activity
Derivatives like 2-(3-methylthiophen-2-yl)succinic acid () are synthesized with aminoalkylmorpholine groups, showing anticonvulsant and antinociceptive effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(sulfanylmethyl)succinic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves thioetherification of succinic acid derivatives. For example, nucleophilic substitution of succinic anhydride with sulfanylmethyl groups under controlled pH (6.5–7.5) and temperature (60–80°C) in aprotic solvents like DMF. Continuous stirred-tank reactors (CSTRs) are recommended for scalability, with yields optimized via real-time monitoring of sulfhydryl group incorporation .
- Critical Parameters : Purity (>95%) can be confirmed via HPLC with UV detection at 210 nm, using succinic acid analogs as retention time benchmarks .
Q. How can structural characterization of this compound be performed to distinguish it from related derivatives?
- Analytical Workflow :
- NMR : Compare -NMR chemical shifts for the sulfanylmethyl group (δ 2.8–3.2 ppm) and carboxylic protons (δ 12.1–12.5 ppm).
- FT-IR : Identify S–H stretching vibrations (2550–2600 cm) and carboxylic O–H bends (2500–3000 cm).
- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak at m/z 179.02 (CHOS) .
Q. What experimental designs are recommended for quantifying this compound in biological matrices?
- Approach : Employ reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). A Plackett-Burman design can screen variables (e.g., mobile phase pH, column temperature) to minimize matrix interference. Validate with spike-recovery assays (85–115% recovery) in cellular lysates .
Advanced Research Questions
Q. How can metabolic engineering enhance the biosynthesis of this compound in microbial systems?
- Strategy : Overexpress NAD-dependent malic enzyme (e.g., in E. coli mutants) to redirect carbon flux toward succinic acid. Introduce a sulfhydryl transferase to functionalize the C2 position. Optimize fermentation using fed-batch reactors with dissolved oxygen maintained at 10–20% saturation .
- Key Data : In analogous systems, malic enzyme overexpression increased succinic acid titer by 3.5-fold under microaerobic conditions .
Q. What kinetic models explain the catalytic oxidation pathways leading to this compound, and how are competing byproducts minimized?
- Modeling Framework : Use a reaction network based on furfural oxidation (e.g., Baeyer-Villiger oxidation with HO). The mechanism involves:
- Formation of 2-hydroxyfuran (intermediate) → isomerization to 2(3H)-furanone → oxidation to succinic acid.
- Competing pathways generate maleic acid via 2(5H)-furanone.
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
- Resolution Protocol :
Cross-validate purity (>98% via LC-MS) and stereochemistry (chiral HPLC).
Replicate assays under standardized conditions (e.g., plant growth studies at 25°C, 70% humidity).
Use multivariate ANOVA to isolate confounding variables (e.g., salt form, solvent polarity).
- Case Study : Derivatives like 2-(quinolin-4-ylthio)succinic acid showed inconsistent growth regulation in Lavandula angustifolia due to variations in sodium salt formulation .
Data Integrity & Reproducibility
Q. What subsampling strategies ensure representative analysis of this compound in heterogeneous samples?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
